Cas no 740023-89-6 (Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)-)

Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)- structure
740023-89-6 structure
Product Name:Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)-
CAS No:740023-89-6
MF:C11H21N
MW:167.29114317894
CID:559998
Update Time:2024-03-05

Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)-
    • Bicyclo[2.2.2]octan-1-amine, 4-(1-methylethyl)- (9CI)
    • 1-propan-2-ylbicyclo[2.2.2]octan-4-amine
    • Bicyclo[2.2.2]octan-1-amine, 4-(1-methylethyl)-
    • Inchi: 1S/C11H21N/c1-9(2)10-3-6-11(12,7-4-10)8-5-10/h9H,3-8,12H2,1-2H3
    • InChI Key: XKAKAAUBUUQHIP-UHFFFAOYSA-N
    • SMILES: C12(N)CCC(C(C)C)(CC1)CC2

Computed Properties

  • Exact Mass: 167.167
  • Monoisotopic Mass: 167.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
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